molecular formula C15H12Cl2N2O2 B1348018 N,N'-bis(2-chlorophenyl)propanediamide CAS No. 28272-93-7

N,N'-bis(2-chlorophenyl)propanediamide

Cat. No.: B1348018
CAS No.: 28272-93-7
M. Wt: 323.2 g/mol
InChI Key: RFCMRQCFUIALCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(2-chlorophenyl)propanediamide is a synthetic compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.18 g/mol . It is also known by its IUPAC name, N1,N~3~-bis(2-chlorophenyl)malonamide . This compound is characterized by the presence of two 2-chlorophenyl groups attached to a propanediamide backbone, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chlorophenyl)propanediamide typically involves the reaction of 2-chloroaniline with malonic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-chlorophenyl)propanediamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-chlorophenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N,N’-bis(2-chlorophenyl)propanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-chlorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N,N’-bis(2-chlorophenyl)propanediamide can be compared with other similar compounds, such as:

    N,N’-bis(2-chlorophenyl)ethanediamide: Similar structure but with an ethanediamide backbone instead of propanediamide.

    N,N’-bis(2-chlorophenyl)butanediamide: Contains a butanediamide backbone, leading to different chemical and biological properties.

    N,N’-bis(2-chlorophenyl)benzamidine: Features a benzamidine group, which can alter its reactivity and applications.

The uniqueness of N,N’-bis(2-chlorophenyl)propanediamide lies in its specific structural features and the resulting versatility in various chemical and biological contexts.

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCMRQCFUIALCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363351
Record name N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28272-93-7
Record name N~1~,N~3~-Bis(2-chlorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of N,N'-bis(2-chlorophenyl)propanediamide as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several interesting features:

  • Intramolecular Hydrogen Bonding: The molecule exhibits three intramolecular hydrogen bonds. Two of these are C—H⋯O bonds, and one is a nonclassical N—H⋯Cl bond. []
  • Intermolecular Interactions: The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to the formation of a three-dimensional network. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.